molecular formula C28H47NO4S B153960 Tiamulin CAS No. 55297-95-5

Tiamulin

Cat. No.: B153960
CAS No.: 55297-95-5
M. Wt: 493.7 g/mol
InChI Key: UURAUHCOJAIIRQ-QGLSALSOSA-N
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Description

Mechanism of Action

Target of Action

Tiamulin is a pleuromutilin antibiotic drug that is used in veterinary medicine, particularly for pigs and poultry . The primary target of this compound is the bacterial ribosome . It binds to the peptidyl transferase center (PTC) of the ribosome , which plays a crucial role in protein synthesis.

Mode of Action

This compound inhibits bacterial protein synthesis by binding to the PTC of the ribosome . This interaction blocks the correct positioning of the tRNA’s CCA end, thereby inhibiting peptidyl transferase and subsequent protein production . This disruption in protein synthesis leads to the bacteriostatic effect of this compound .

Biochemical Pathways

It is known that this compound interferes with the protein synthesis pathway in bacteria by binding to the ptc of the ribosome . This action disrupts the normal functioning of the bacterial cell, leading to its inability to proliferate.

Pharmacokinetics

This compound is well absorbed when administered orally . In a study conducted on ducks, the maximum plasma concentrations were 0.77 and 2.32 μg/mL attained at 2 hours (Tmax) for doses of 30 and 60 mg/kg, respectively . The elimination half-lives for these two doses were 3.54 and 6.34 hours, respectively . The minimum inhibitory concentration for this compound against Mycoplasma anatis was determined to be 0.06 μg/mL .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By binding to the PTC of the ribosome and disrupting protein synthesis, this compound prevents the bacteria from proliferating . This makes it effective against a variety of bacterial infections, particularly in pigs and poultry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the residue depletion of this compound in animal tissues . Moreover, the bacterial community structure in the environment where this compound is used can also influence its degradation and efficacy .

Biochemical Analysis

Biochemical Properties

Tiamulin exhibits antimicrobial activity against Gram-positive bacteria, anaerobic bacteria, and mycoplasma . It achieves this by binding to the peptidyl transferase center of the 50S ribosomal subunit, inhibiting protein synthesis .

Cellular Effects

This compound’s inhibition of protein synthesis has profound effects on cellular function. It prevents the production of essential proteins, leading to a halt in cellular processes. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the 50S ribosomal subunit . This binding interaction inhibits the function of the ribosome, preventing the synthesis of proteins and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For example, Py-mulin, a new pleuromutilin derivative with potent antibacterial activities in vitro and in vivo, has been evaluated for acute and subacute oral toxicity . The LD50 values in acute oral toxicity were 2973 mg/kg (female mice) and 3891 mg/kg (male mice) .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a subacute toxicity study, 50 mg/kg Py-mulin did not induce any abnormality in body weight, food consumption, clinical sign, hematology, clinical chemistry, organ weight, and histopathology in all of the treatment groups . High doses of Py-mulin (100 and 300 mg/kg) displayed slightly hepatotoxicity to female rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tiamulin is synthesized through a semi-fermentation process followed by chemical synthesis. The initial step involves the fermentation of the fungus Clitopilus scyphoides to produce pleuromutilin. This is followed by hydrogenation and fumarate formation to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often prepared as this compound fumarate. The preparation involves heating minor ingredients at temperatures between 55-80°C, followed by shearing and stirring to obtain a mixed liquor. This mixture is then sprayed to condense and granulate, resulting in homogeneous this compound fumarate .

Chemical Reactions Analysis

Types of Reactions

Tiamulin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the antimicrobial properties of this compound. These metabolites are often studied for their efficacy and safety in veterinary applications .

Properties

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19-,20+,22-,24+,25+,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURAUHCOJAIIRQ-QGLSALSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046701
Record name Tiamulin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water, Very soluble in dichloromethane; freely soluble in dehydrated alcohol
Record name TIAMULIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The mutation frequency of aflatoxin B1 could be completely inhibited by tiamulin in CYP3A4-expressing cells, but no effect was observed on the mutation frequency of the direct mutagen ethylmethanesulphonate. Western blotting of homogenates of the CYP3A4-expressing cell line showed stabilization of CYP3A4 protein after incubation with tiamulin, supporting the hypothesis that the mechanism of inhibition is by binding of tiamulin to the cytochrome., Tiamulin is a semisynthetic diterpene antibiotic frequently used in farm animals. The drug has been shown to produce clinically important--often lethal--interactions with other compounds. It has been suggested that this is caused by a selective inhibition of oxidative drug metabolism via the formation of a cytochrome P-450 metabolic intermediate complex. In the present study, rats were treated orally for 6 days with tiamulin at two different doses: 40 & 226 mg/kg of body weight. For comparison, another group received 300 mg of triacetyloleandomycin (TAO) per kg, which is equivalent to the 226-mg/kg tiamulin group. Subsequently, microsomal P-450 contents, P-450 enzyme activities, metabolic intermediate complex spectra, & P-450 apoprotein concentrations were assessed. In addition, effects on individual microsomal P-450 activities were studied in control microsomes at different tiamulin & substrate concentrations. In the rats treated with tiamulin, a dose-dependent complex formation as evidenced by its absorption spectrum & an increase in cytochrome P-4503A1/2 contents as assessed by Western blotting (immunoblotting) were found. The effects were comparable to those of TAO. Tiamulin induced microsomal P-450 content, testosterone 6 beta-hydroxylation rate, erythromycin N-demethylation rate, & the ethoxyresorufin O-deethylation activity. Other activities were not affected or decreased. When tiamulin was added to microsomes of control rats, the testosterone 6 beta-hydroxylation rate & the erythromycin N-demethylation were strongly inhibited. It is concluded that tiamulin is a potent & selective inducer-inhibitor of cytochrome P-450. Though not belonging to the macrolides, the compound produces an effect on P-450 similar to those of TAO & related compounds.
Record name TIAMULIN
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Color/Form

Sticky, translucent yellowish mass

CAS No.

55297-95-5
Record name Tiamulin
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Record name Tiamulin [USAN:USP:INN:BAN]
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Record name Tiamulin
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Record name TIAMULIN
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Melting Point

Crystals from acetone. MP: 147-148 °C (after stirring in ethyl acetate and drying at 60 °C and 80 °C overnight) /Tiamulin fumarate/
Record name TIAMULIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does tiamulin exert its antibacterial effect?

A1: this compound hydrogen fumarate, a semisynthetic pleuromutilin antibiotic, disrupts bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center (PTC) within the 50S ribosomal subunit. [, , ] This interaction prevents the formation of peptide bonds during the initiation phase of translation, effectively halting protein production and leading to bacteriostatic activity. [, , ]

Q2: Does this compound impact bacterial protein synthesis at any other stage?

A2: this compound specifically targets the initiation phase of protein synthesis. Once elongation has commenced, this compound no longer interferes with peptide bond formation. [, ]

Q3: What is the chemical structure of this compound?

A3: this compound is a complex organic molecule derived from pleuromutilin. Its core structure consists of a diterpene with three rings: cyclopentane, cyclohexane, and an eight-membered ring containing an ester bond. [] Further details on its chemical structure can be found in the provided research papers.

Q4: Is this compound compatible with all other veterinary drugs?

A4: this compound exhibits significant interactions with certain ionophore anticoccidials, particularly monensin, narasin, and salinomycin. [] Simultaneous administration at therapeutic levels can lead to severe toxicity and even death in pigs and poultry. [] This interaction is dose-dependent, with lower this compound doses showing less severe effects. [] The interaction is thought to be due to this compound's preferential metabolism in the liver, leading to an accumulation of the ionophore and subsequent toxicity. []

Q5: Are there other drug compatibility issues with this compound?

A5: While this compound demonstrates enhanced activity when combined with tetracyclines, [] it exhibits milder interactions with maduramicin and semduramicin, potentially causing temporary growth depression. [] this compound is considered compatible with lasalocid. []

A5: this compound is not known to possess catalytic properties and is not typically employed for catalytic applications. Its primary function revolves around its antibiotic activity, specifically targeting bacterial protein synthesis.

Q6: Have molecular modeling studies been conducted on this compound?

A7: Yes, molecular modeling techniques have been employed to investigate the interaction between this compound and DNA. [] These studies revealed that this compound intercalates into the DNA helix, potentially contributing to its overall biological effects. []

Q7: What is the stability of this compound in different formulations?

A9: this compound is often formulated as this compound hydrogen fumarate to increase its solubility in water. [, ] Various formulations, including powders, solutions, and injections, have been developed for different administration routes. [, , ]

Q8: Are there specific regulations regarding this compound usage due to safety concerns?

A10: While specific SHE regulations are not detailed in the provided excerpts, the use of this compound as a growth promoter in animal feed was restricted in the European Union in 2006 due to concerns about antimicrobial resistance. [] Currently, its use in feed is limited to medicated feedingstuffs, regulated by prescription and subject to strict manufacturing and usage monitoring. []

Q9: How is this compound absorbed and distributed in the body?

A11: this compound is well-absorbed following oral administration in various species, including pigs, chickens, and ducks. [, , , ] It is widely distributed in tissues, with the highest concentrations typically found in the liver. [, ]

Q10: How is this compound metabolized and eliminated?

A12: this compound is primarily metabolized in the liver. [, ] It is eliminated from the body mainly through bile and feces, with a smaller proportion excreted in urine. []

Q11: What factors can influence this compound pharmacokinetics?

A13: Factors such as administration route, dose, and feed concentration can impact this compound's pharmacokinetic parameters. [] For instance, higher this compound concentrations in medicated feed have been shown to enhance its bioavailability in piglets. []

Q12: What is the recommended withdrawal period for this compound in food-producing animals?

A14: Withdrawal periods vary depending on the species, administration route, and regulatory guidelines. In some cases, a 72-hour withdrawal period for meat and a zero-day withdrawal period for eggs have been established for this compound. [, ]

Q13: Has this compound been proven effective in treating infections in poultry?

A15: Yes, this compound has demonstrated efficacy in treating Mycoplasma gallisepticum infections in broiler chickens, both in vitro and in vivo. [, , ] Studies have shown that this compound effectively reduces clinical signs, mortality, airsacculitis lesions, and Mycoplasma gallisepticum re-isolation rates. [, , ]

Q14: Are there concerns about this compound resistance developing?

A17: While this compound resistance is relatively rare, it has been reported in some Brachyspira hyodysenteriae isolates. [, ] This underscores the importance of monitoring for resistance and using this compound responsibly.

Q15: Does this compound exhibit cross-resistance with other antibiotics?

A19: Cross-resistance between this compound and other antibiotics, such as tylosin and erythromycin, has been observed. [, ]

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